N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide
Description
N-[5-(2-Methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide is a synthetic small molecule featuring a 1,3,4-oxadiazole core substituted at the 5-position with a 2-methanesulfonylphenyl group and at the 2-position with a diphenylacetamide moiety. The 1,3,4-oxadiazole ring is a heterocyclic scaffold known for its metabolic stability and bioisosteric properties, often exploited in drug design to mimic ester or amide functionalities while resisting enzymatic degradation. The methanesulfonyl group enhances solubility and may influence target binding through sulfone-mediated hydrogen bonding or electrostatic interactions.
This compound is part of a broader class of 1,3,4-oxadiazole derivatives investigated for diverse pharmacological activities, including enzyme inhibition, anticancer, and anti-inflammatory effects.
Properties
IUPAC Name |
N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O4S/c1-31(28,29)19-15-9-8-14-18(19)22-25-26-23(30-22)24-21(27)20(16-10-4-2-5-11-16)17-12-6-3-7-13-17/h2-15,20H,1H3,(H,24,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCKOPXQRNROXAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1C2=NN=C(O2)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methanesulfonylbenzoic acid hydrazide with diphenylacetyl chloride in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions to facilitate the formation of the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide or thiol derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with key analogs in terms of molecular structure, physicochemical properties, and reported biological activities.
Structural Analogs with 1,3,4-Oxadiazole Cores
(a) N-(4-Methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (8g)
- Structure : Features a 1,3,4-oxadiazole core substituted with a 1H-indol-3-ylmethyl group and a sulfanyl-linked acetamide moiety.
- Activity : Demonstrated enzyme inhibition activity in preliminary screening, though specific targets remain uncharacterized.
- Key Difference : The indole substituent may enhance interactions with aromatic residues in enzyme active sites, unlike the methanesulfonylphenyl group in the target compound.
(b) 2-({5-[(4-Methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide
- Structure: Contains a 4-methylphenoxymethyl group on the oxadiazole ring and a sulfanyl-acetamide tail.
- Molecular Weight : 369.44 g/mol.
(c) 2-{[5-(2-Furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide
Benzothiazole-Based Analogs
(a) N-(6-Sulfamoylbenzothiazole-2-yl)-2,2-diphenylacetamide
- Structure : Benzothiazole core with a sulfamoyl group and diphenylacetamide side chain.
- Key Difference : The benzothiazole ring, a bioisostere for oxadiazole, may confer distinct electronic properties and binding affinities.
(b) N-(6-Nitrobenzothiazole-2-yl)-3-phenylpropanamide
- Structure : Nitro-substituted benzothiazole with a phenylpropanamide group.
Thiadiazole and Hybrid Derivatives
(a) 2-[(5-Benzylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide
- Structure : Dual sulfanyl groups on a thiadiazole core with a trifluoromethylphenylacetamide chain.
- Activity: No specific data reported, but the trifluoromethyl group is known to enhance lipophilicity and bioavailability.
(b) N-[5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2-[(4-methoxyphenyl)sulfonyl]acetamide
Data Table: Comparative Overview
Research Findings and Implications
- Oxadiazole vs. Benzothiazole Cores : Oxadiazole derivatives generally exhibit superior metabolic stability compared to benzothiazoles, which may undergo ring-opening reactions under physiological conditions.
- Role of Sulfonyl Groups: The methanesulfonyl group in the target compound likely enhances solubility and target engagement compared to non-sulfonylated analogs.
- Biological Activity Trends : Indole- and sulfanyl-substituted oxadiazoles (e.g., compound 8g) show promise in enzyme inhibition, suggesting the target molecule may share similar mechanisms.
Biological Activity
N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide is a synthetic organic compound that has attracted attention in the field of medicinal chemistry due to its potential biological activities. Its unique structural features include an oxadiazole ring and a methanesulfonylphenyl group, which may contribute to its interactions with biological targets.
Chemical Structure and Properties
The compound's chemical formula is and its IUPAC name is this compound. The presence of the oxadiazole moiety is significant as it is often associated with various pharmacological activities.
| Property | Value |
|---|---|
| Molecular Formula | C23H19N3O4S |
| IUPAC Name | This compound |
| CAS Number | 886923-98-4 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. It may act as an enzyme inhibitor or receptor modulator, affecting cellular signaling pathways and metabolic processes.
Potential Targets:
- Enzymes: The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptors: It might interact with receptors that mediate cellular responses to stimuli.
Antimicrobial Activity
Research indicates that compounds containing oxadiazole rings exhibit antimicrobial properties. Studies have demonstrated that this compound shows significant antibacterial activity against various strains of bacteria.
Case Study: Antibacterial Efficacy
In a study evaluating the antibacterial properties of this compound:
- Tested Strains: Escherichia coli and Staphylococcus aureus.
- Results: The compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
Anticancer Properties
Another area of interest is the anticancer potential of this compound. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and cell cycle arrest.
Research Findings:
A study focused on the cytotoxic effects of the compound on human cancer cell lines showed:
- Cell Lines Tested: HeLa (cervical cancer) and MCF7 (breast cancer).
- Results: Significant reduction in cell viability was observed at higher concentrations.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is useful to compare it with similar compounds in terms of structure and biological activity.
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-acetophenone | Oxadiazole ring; methanesulfonamide | Moderate antibacterial |
| N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-benzamide | Oxadiazole ring; halogenated phenol | Anticancer activity |
Unique Aspects
This compound stands out due to its dual functionality as both an antimicrobial and anticancer agent. Its structural diversity allows for multiple modes of action against different biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
